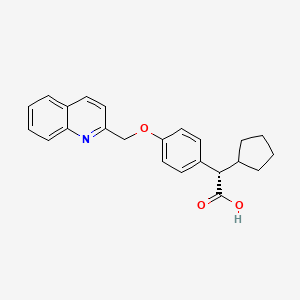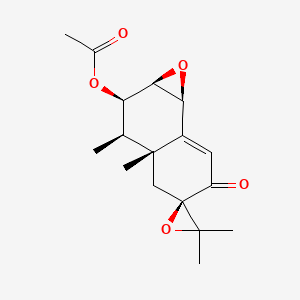
Histone H3K9me3 (1-15)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone H3K9me3 (1-15) is a post-translational modification of the histone H3 protein, specifically involving the tri-methylation of the lysine residue at position 9. This modification is a key epigenetic marker associated with heterochromatin, which is a tightly packed form of DNA. Histone H3K9me3 plays a crucial role in gene silencing and maintaining genomic stability by regulating chromatin structure and gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Histone H3K9me3 (1-15) can be synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The lysine residue at position 9 is selectively tri-methylated using specific methylation reagents. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of Histone H3K9me3 (1-15) typically involves large-scale SPPS. Automation and optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, are employed to enhance yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and HPLC analysis .
Analyse Des Réactions Chimiques
Types of Reactions
Histone H3K9me3 (1-15) primarily undergoes methylation reactions. The tri-methylation of lysine 9 is catalyzed by specific histone methyltransferases, such as SUV39H1. This modification can be reversed by histone demethylases, such as KDM4A, which remove the methyl groups .
Common Reagents and Conditions
Methylation: S-adenosylmethionine (SAM) as the methyl donor, catalyzed by histone methyltransferases.
Demethylation: Requires cofactors such as Fe(II) and α-ketoglutarate, catalyzed by histone demethylases.
Major Products Formed
The primary product of the methylation reaction is Histone H3K9me3, which is associated with gene silencing and heterochromatin formation. Demethylation results in the formation of Histone H3K9me2 or Histone H3K9me1, which are associated with different chromatin states .
Applications De Recherche Scientifique
Histone H3K9me3 (1-15) has a wide range of applications in scientific research:
Epigenetics: Used to study the role of histone modifications in gene regulation and chromatin structure.
Cancer Research: Investigated for its role in tumor suppression and the regulation of oncogenes.
Developmental Biology: Studied for its involvement in embryonic development and cell differentiation.
Neuroscience: Explored for its impact on neural development and neurodegenerative diseases
Mécanisme D'action
Histone H3K9me3 exerts its effects by creating a binding site for heterochromatin protein 1 (HP1), which promotes chromatin condensation and gene silencing. The tri-methylation of lysine 9 enhances the interaction between HP1 and the histone tail, leading to the formation of heterochromatin. This modification is crucial for maintaining genomic stability and regulating gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Histone H3K4me3: Associated with active gene transcription and found at gene promoters.
Histone H3K27me3: Linked to gene repression and involved in the formation of polycomb repressive complexes.
Histone H3K36me3: Found within gene bodies and associated with transcription elongation.
Uniqueness
Histone H3K9me3 is unique in its strong association with heterochromatin and gene silencing. Unlike other histone modifications, it plays a critical role in maintaining genomic stability by silencing repetitive DNA sequences and transposable elements .
Propriétés
Formule moléculaire |
C66H124N25O21+ |
|---|---|
Poids moléculaire |
1603.8 g/mol |
Nom IUPAC |
[(5S)-5-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[(2S)-1-[[(2S,3R)-1-[[2-[[2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-6-oxohexyl]-trimethylazanium |
InChI |
InChI=1S/C66H123N25O21/c1-33(69)52(99)82-43(22-17-28-76-66(73)74)58(105)90-51(38(6)95)63(110)86-41(19-11-14-26-68)55(102)85-44(23-24-46(70)96)59(106)89-50(37(5)94)62(109)79-34(2)53(100)83-42(21-16-27-75-65(71)72)56(103)84-40(20-12-15-29-91(7,8)9)57(104)87-45(32-92)60(107)88-49(36(4)93)61(108)78-30-47(97)77-31-48(98)81-39(18-10-13-25-67)54(101)80-35(3)64(111)112/h33-45,49-51,92-95H,10-32,67-69H2,1-9H3,(H24-,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88,89,90,96,97,98,99,100,101,102,103,104,105,106,107,108,109,110,111,112)/p+1/t33-,34-,35-,36+,37+,38+,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-/m0/s1 |
Clé InChI |
GJEWFRMDKPMQEF-KDORIQHKSA-O |
SMILES isomérique |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCC[N+](C)(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)N)O |
SMILES canonique |
CC(C(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCC[N+](C)(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


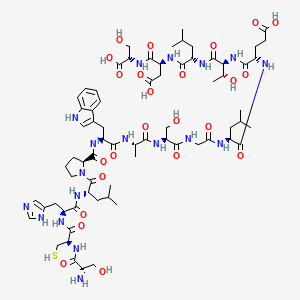
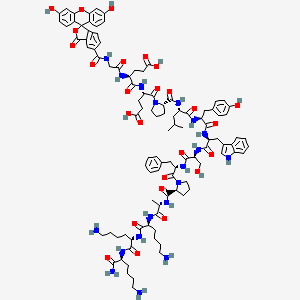
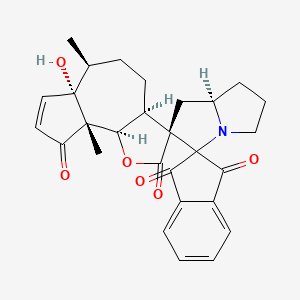


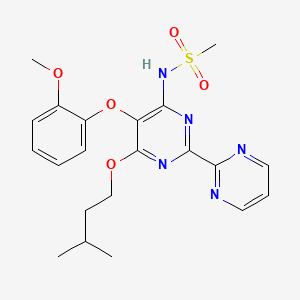

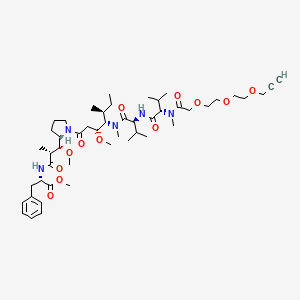
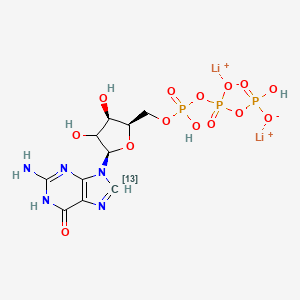
![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)


